Cas no 902278-04-0 (2-6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)

2-6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide
- 2-[6-chloro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
- 2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide
- VU0626344-1
- 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
- F3407-1999
- AKOS001821730
- 902278-04-0
-
- インチ: 1S/C24H19ClN2O4S/c1-16-7-10-19(11-8-16)32(30,31)22-14-27(15-23(28)26-18-5-3-2-4-6-18)21-12-9-17(25)13-20(21)24(22)29/h2-14H,15H2,1H3,(H,26,28)
- InChIKey: JWJLCJIIECLASX-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1)(=O)CN1C2=C(C=C(Cl)C=C2)C(=O)C(S(C2=CC=C(C)C=C2)(=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 466.0754060g/mol
- どういたいしつりょう: 466.0754060g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 839
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
2-6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-1999-10μmol |
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
902278-04-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-1999-100mg |
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
902278-04-0 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F3407-1999-75mg |
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
902278-04-0 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F3407-1999-10mg |
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
902278-04-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-1999-50mg |
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
902278-04-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3407-1999-25mg |
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
902278-04-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3407-1999-15mg |
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
902278-04-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3407-1999-1mg |
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
902278-04-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-1999-2μmol |
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
902278-04-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3407-1999-3mg |
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
902278-04-0 | 3mg |
$63.0 | 2023-09-10 |
2-6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide 関連文献
-
1. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
2-6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamideに関する追加情報
Compound CAS No. 902278-04-0: 2,6-Chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide
The compound with CAS No. 902278-04-0, named 2,6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound belongs to the class of quinolone derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Quinoline derivatives have long been recognized for their structural versatility and ability to interact with various biological targets. The presence of the sulfonyl group in this compound adds to its chemical complexity and enhances its pharmacokinetic properties. Recent studies have highlighted the importance of sulfonylated quinolines in modulating enzyme activity and receptor binding, making them promising candidates for therapeutic interventions.
The N-phenylacetamide moiety in this compound plays a crucial role in stabilizing the molecule's conformation and improving its solubility. This feature is particularly advantageous in drug design, where solubility is a critical factor for bioavailability. Additionally, the chlorine substituents at positions 2 and 6 of the quinoline ring contribute to the molecule's electronic properties, potentially enhancing its ability to interact with biological systems.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various protein targets. For instance, molecular docking studies have revealed that this compound exhibits strong binding to certain kinases and proteases, suggesting its potential as an inhibitor in disease-related pathways. Furthermore, experimental studies have demonstrated that this compound displays antiproliferative activity against several cancer cell lines, indicating its potential role in oncology.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the quinoline skeleton, followed by functionalization with the sulfonyl and acetamide groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for preclinical testing.
One of the most intriguing aspects of this compound is its bioisosteric potential. By replacing certain functional groups with bioisosteric equivalents, researchers can explore a wide range of biological activities while maintaining structural similarity to known active compounds. This approach has been instrumental in expanding the pharmacological profile of quinoline derivatives and has opened new avenues for drug discovery.
In terms of applications, this compound has shown promise in several therapeutic areas. For example, its ability to inhibit inflammatory pathways makes it a potential candidate for treating autoimmune diseases such as rheumatoid arthritis. Additionally, its antiviral properties suggest that it could be developed into a novel antiviral agent targeting emerging pathogens.
Recent research has also focused on understanding the metabolic stability of this compound. Studies using in vitro models have revealed that the molecule undergoes minimal phase I metabolism, which is a desirable trait for drugs aiming for oral administration. However, further investigations are required to assess its pharmacokinetics in vivo and optimize its bioavailability.
The development of this compound represents a significant milestone in the field of medicinal chemistry. Its unique combination of structural features and biological activities positions it as a valuable tool for exploring new therapeutic strategies. As research continues to uncover its full potential, this compound holds great promise for advancing medical science and improving human health.
902278-04-0 (2-6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide) 関連製品
- 61430-04-4(h-ala-ala-pro-oh)
- 1216701-03-9(3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 321391-87-1(2-(Aminooxy)-1-{4-3-chloro-5-(trifluoromethyl)-2-pyridinylpiperazino}-1-ethanone Hydrochloride)
- 1807273-91-1(Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate)
- 1932492-26-6((2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine)
- 5535-55-7(1-(ethenesulfonyl)-4-nitrobenzene)
- 1423308-47-7([(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate)
- 1428363-11-4(2-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline)
- 2171939-53-8(3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid)
- 1417793-59-9(N,N-Dimethyl-1-(thiazol-2-yl)ethanamine)




